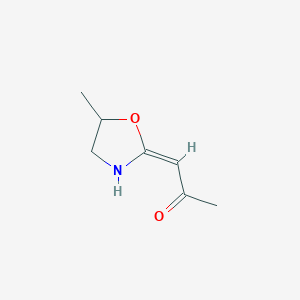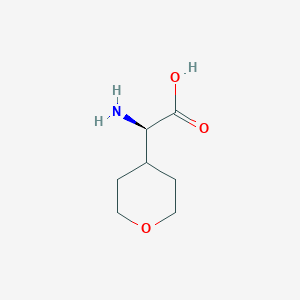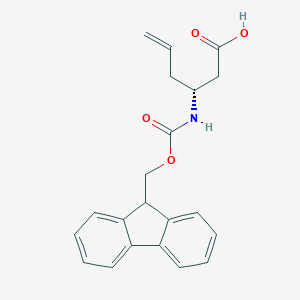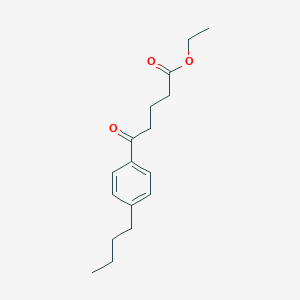![molecular formula C16H27BO2 B152338 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane CAS No. 859219-41-3](/img/structure/B152338.png)
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane is a chemical of interest due to its spirocyclic structure, which is a motif found in various natural products and synthetic compounds with potential biological activity. The spiro[4.5]decane core is a significant structural feature that can be utilized in the synthesis of complex molecules such as acorone.
Synthesis Analysis
The synthesis of spiro[4.5]decanes, as described in the provided papers, involves a novel strategy that includes a bridgehead substitution reaction. This method starts with the substitution of a methoxyl group by a methyl group at a key position in the precursor molecule. Subsequently, an oxidative cleavage is performed, which successfully introduces a stereogenic spirocentre. This innovative approach has been applied in the formal synthesis of acorone, a compound that could serve as a model for the synthesis of related spirocyclic compounds, including 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane is characterized by the presence of a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom. This spirocentre is a stereogenic center, meaning it has the potential to introduce chirality into the molecule. The dioxaborolane moiety of the compound suggests the presence of a boron atom within a three-membered ring, which is likely to influence the compound's reactivity and binding properties.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane, the synthesis method suggests that the compound could participate in various organic transformations. The presence of a dioxaborolane group indicates that the compound could be used in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds. Additionally, the spirocyclic structure may undergo further functionalization through reactions at the bridgehead carbon or the adjacent methylene groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane can be inferred based on its molecular structure. The compound is expected to have a relatively high molecular weight due to its complex structure. The presence of a boron atom within the dioxaborolane ring suggests that it may have unique electronic properties, such as Lewis acidity, which could affect its solubility and stability. The spirocyclic nature of the compound may also impart a degree of rigidity to the molecule, potentially influencing its boiling point and melting point.
Aplicaciones Científicas De Investigación
Chemical Modification and Applications
Serine Protease Inhibition : Synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been achieved, with the compounds displaying inhibitory activity against serine proteases, including thrombin. This showcases the potential application of such modified compounds in therapeutic settings (Spencer et al., 2002).
Material Science and Electronics : Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, leading to the development of boron-containing polyene systems. These systems are being explored as potential intermediates for the synthesis of new materials for applications such as LCD technology, indicating the compound's relevance in advanced material science and electronic device manufacturing (Das et al., 2015).
Advanced Applications in Solar Technology
Perovskite Solar Cells : The synthesis of new perylene diimide-based polymers utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl derivatives has been explored. These polymers, used as hole transporting materials in perovskite solar cells, have demonstrated promising efficiency, highlighting the compound's role in enhancing renewable energy technologies (Meena et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[4.5]dec-8-en-8-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2/c1-14(2)15(3,4)19-17(18-14)13-7-11-16(12-8-13)9-5-6-10-16/h7H,5-6,8-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKRDRDRMFIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCC3)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

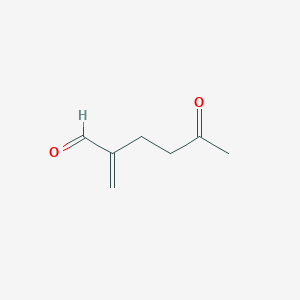


![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)

